![molecular formula C14H9N3O3S B2376658 (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 866156-94-7](/img/structure/B2376658.png)
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, or (5E)-5-PPMT, is an organic compound that has been used in a variety of scientific research applications. It is a member of the thiazolidinedione family, which is a group of heterocyclic compounds that contain a thiazolidine ring system. This compound has been studied for its potential to act as a drug, as a drug target, and as a tool for studying enzyme-catalyzed reactions.
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that derivatives of thiazolidine-2,4-dione, such as (5E)-5-{[4-(pyrazin-2-yloxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, demonstrate significant antimicrobial properties. Studies have shown these compounds are effective against gram-positive bacteria and exhibit excellent antifungal activity, with some compounds being more effective than commercial drugs like fluconazole (Prakash et al., 2011). Another study identified these compounds' antibacterial and antifungal properties, with specific effectiveness against Gram-positive bacteria and limited action against Gram-negative bacteria (Aneja et al., 2011).
Corrosion Inhibition
Thiazolidinedione derivatives have been explored as corrosion inhibitors for mild steel in acidic environments. They have been found to effectively inhibit corrosion, adhering to the Langmuir adsorption isotherm and demonstrating mixed-type inhibition properties (Yadav et al., 2015).
Antidiabetic and Hypolipidemic Activities
These compounds have also been studied for their potential in treating diabetes and lipid disorders. For instance, specific derivatives of thiazolidine-2,4-dione have shown promising results as aldose reductase inhibitors and demonstrated efficacy in reducing lens swelling in diabetic conditions (Sohda et al., 1982). Another research found derivatives of thiazolidine-2,4-dione to be potent euglycemic and hypolipidemic agents in animal models (Gupta et al., 2005).
Cytotoxic Properties
Some derivatives of thiazolidine-2,4-dione have been investigated for their cytotoxic properties, particularly against cancer cell lines. Certain compounds have shown promising results, with cytotoxic activity comparable or superior to standard drugs like cisplatin (Subhashini et al., 2020).
Dual Inhibitor of Signaling Pathways
One thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating potential as a novel anticancer agent (Li et al., 2010).
Propriétés
IUPAC Name |
(5E)-5-[(4-pyrazin-2-yloxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13-11(21-14(19)17-13)7-9-1-3-10(4-2-9)20-12-8-15-5-6-16-12/h1-8H,(H,17,18,19)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMPJXJGUSUZED-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

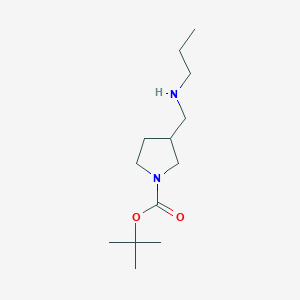
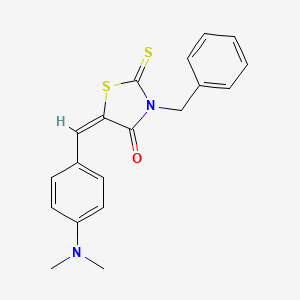

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2376582.png)
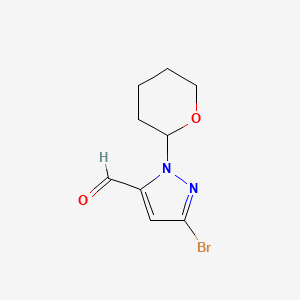
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)
![tert-butyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2376585.png)
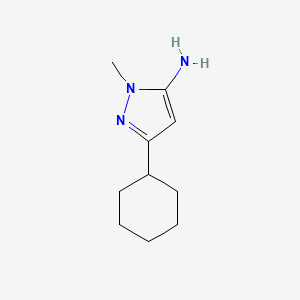
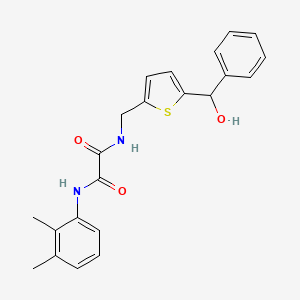


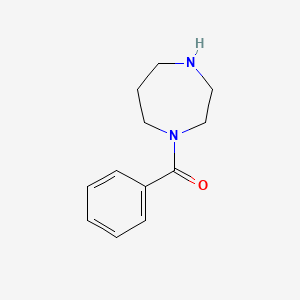
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2376598.png)